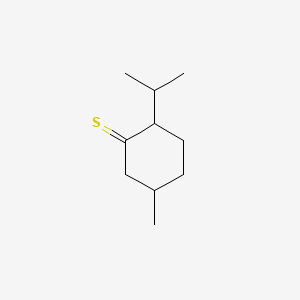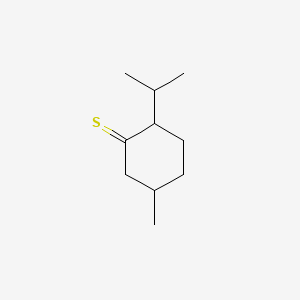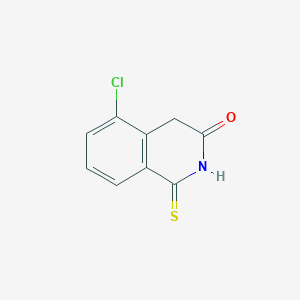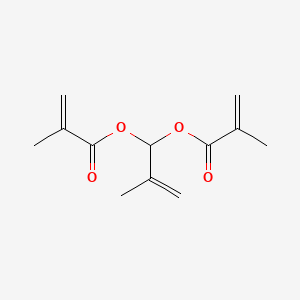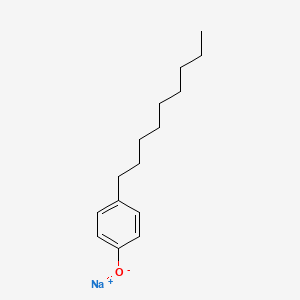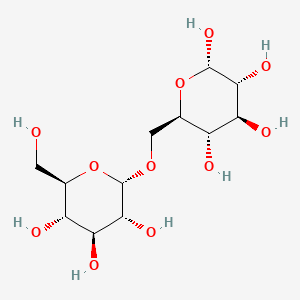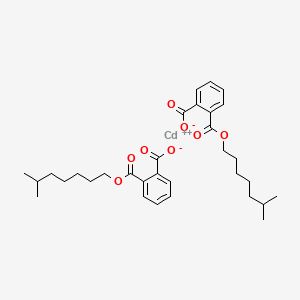
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is a chemical compound with the molecular formula C32H42CdO8. It is also known as cadmium isooctyl phthalate (1:2:2). This compound is a coordination complex where cadmium is coordinated with 2-(6-methylheptoxycarbonyl)benzoate ligands. Cadmium compounds are known for their applications in various industrial processes, but they also pose significant environmental and health risks due to their toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate typically involves the reaction of cadmium salts with 2-(6-methylheptoxycarbonyl)benzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium chloride as the cadmium source. The 2-(6-methylheptoxycarbonyl)benzoic acid is added in stoichiometric amounts, and the reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The cadmium center can be oxidized, although this is less common due to the stability of the cadmium(II) oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2-(6-methylheptoxycarbonyl)benzoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cadmium oxide, while substitution reactions can yield new cadmium complexes with different ligands.
科学的研究の応用
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems, although its toxicity limits its applications.
Industry: Utilized in the production of pigments, coatings, and as a stabilizer in plastics.
作用機序
The mechanism of action of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate involves its interaction with cellular components. Cadmium ions can disrupt calcium homeostasis by mimicking calcium ions and interfering with calcium channels and pumps. This disruption can lead to oxidative stress, activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and epigenetic modifications. These effects contribute to the compound’s toxicity and potential carcinogenicity .
類似化合物との比較
Similar Compounds
Cadmium acetate: Another cadmium coordination complex with acetate ligands.
Cadmium chloride: A simple cadmium salt with chloride ligands.
Cadmium sulfate: A cadmium salt with sulfate ligands.
Uniqueness
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cadmium compounds. The presence of the 2-(6-methylheptoxycarbonyl)benzoate ligands can influence the compound’s solubility, stability, and interactions with other molecules.
特性
CAS番号 |
94247-16-2 |
|---|---|
分子式 |
C32H42CdO8 |
分子量 |
667.1 g/mol |
IUPAC名 |
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h2*5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChIキー |
ZWJBHTNSSIAHIH-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


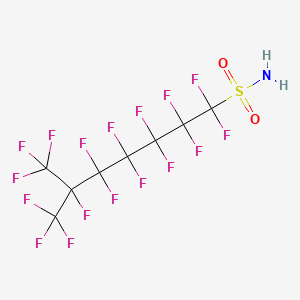

![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
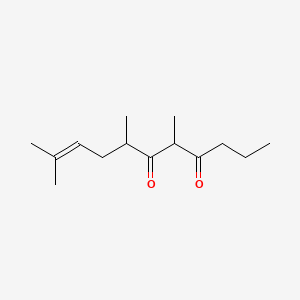
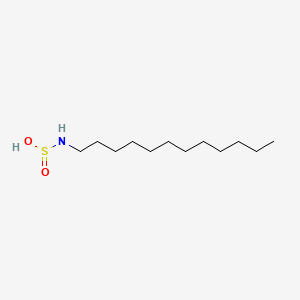
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
